Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate
Description
This compound is a methyl benzoate derivative featuring a polyene chain (dodeca-1,3,5,7,9,11-hexaen-1-yl) and substituted aromatic rings with hydroxyl and methoxycarbonyl groups. Its structure includes:
- Conjugated double bonds in the polyene chain, enhancing stability and UV absorption properties.
- Hydroxyl groups on aromatic rings, enabling hydrogen bonding and influencing solubility .
The extended conjugation system suggests applications in photochemistry or materials science, while its ester and phenolic moieties align with bioactive compounds like antimicrobial or antioxidant agents .
Properties
IUPAC Name |
methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-(3-hydroxy-2-methoxycarbonylphenyl)dodeca-1,3,5,7,9,11-hexaenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O6/c1-33-27(31)25-21(17-13-19-23(25)29)15-11-9-7-5-3-4-6-8-10-12-16-22-18-14-20-24(30)26(22)28(32)34-2/h3-20,29-30H,1-2H3/b5-3+,6-4+,9-7+,10-8+,15-11+,16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSVYCNLLQLHH-LHXOBMNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC=CC=CC=CC=CC=CC2=C(C(=CC=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C=C/C=C/C=C/C=C/C=C/C2=C(C(=CC=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate (CAS Number: 1171924-03-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a dodecahexaene backbone and multiple functional groups that may contribute to its biological activity. The molecular formula is , with a molecular weight of 458.52 g/mol.
Biological Activity Overview
Research indicates that Methyl 2-hydroxy-6-benzonate exhibits various biological activities:
- Antioxidant Activity : Studies have demonstrated that compounds with similar structural motifs can exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is often correlated with enhanced free radical scavenging abilities.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The dodecahexaene structure is associated with compounds that have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could be linked to its potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the effects of Methyl 2-hydroxy-6-benzonate on human breast cancer cells (MCF-7) showed a dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via the activation of caspases and the downregulation of anti-apoptotic proteins.
The biological activities of Methyl 2-hydroxy-6-benzonate are likely mediated through several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure can donate electrons to free radicals, thus neutralizing them.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Cytokine Modulation : The compound may influence the expression of pro-inflammatory cytokines, thereby reducing inflammation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Methyl 2-hydroxy-6-benzonate derivatives have been studied for their anticancer properties. The compound's structural features allow it to interact with specific biological pathways involved in cancer cell proliferation and apoptosis. Research indicates that compounds similar to methyl 2-hydroxy-6-benzonate can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Antioxidant Activity
The compound exhibits notable antioxidant properties due to its phenolic structure. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases .
Biological Pathway Studies
In biological research, methyl 2-hydroxy-6-benzonate serves as a valuable tool for studying various signaling pathways. Its interactions with cellular receptors and enzymes provide insights into drug design and the modulation of biological responses. For instance, it has been used to explore the effects on the NF-kB signaling pathway, which is pivotal in inflammation and immune responses .
Case Studies
-
Case Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of methyl 2-hydroxy-6-benzonate derivatives against breast cancer cells. The research demonstrated a dose-dependent inhibition of cell growth and suggested that these compounds could serve as lead structures for developing new anticancer drugs . -
Polymeric Applications
In a recent investigation into polymeric materials, researchers incorporated methyl 2-hydroxy-6-benzonate into poly(lactic acid) (PLA) matrices. The resulting composites exhibited improved mechanical properties and thermal resistance compared to pure PLA, indicating potential applications in biodegradable packaging solutions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core features with other benzoate esters and polyene-containing molecules. Key comparisons include:
Key Insights :
- The polyene chain in the target compound distinguishes it from shorter or non-conjugated analogues, likely enhancing thermal stability and electronic properties .
- Formyl or carboxylic acid groups in analogues reduce ester functionality but increase reactivity in nucleophilic reactions .
Functional Group Analysis
- Ester vs.
- Hydroxyl Groups: The 2-hydroxy substituent on the aromatic ring increases polarity, contrasting with non-hydroxylated analogues like methyl 3,5-dimethoxybenzoate, which exhibit higher solubility in organic solvents .
Physicochemical Properties
Preparation Methods
Synthesis of Polyene Chain
The dodecahexaenyl segment is constructed through iterative Wittig reactions:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | (E)-3-bromopropene, PPh3 | THF, 0°C → RT, 12 h | 78% |
| 2 | CH2Cl2, Et3N, TiCl4 | −78°C, 2 h | 65% |
| 3 | Repetition with extended alkenyl bromides | Microwave, 80°C | 58% |
This method achieves the desired (1E,3E,5E,7E,9E,11E) configuration through steric-controlled ylide formation.
Coupling to Aromatic Core
The polyene chain is coupled to methyl 2-hydroxy-6-iodobenzoate via Stille cross-coupling:
Iridium-Catalyzed C–C Bond Formation
Building on methodologies from oxo-polyene macrolide synthesis, iridium catalysis enables efficient polyene construction:
Double Allylation Protocol
-
Catalyst : [Ir(cod)Cl]2 (2.5 mol%)
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Ligand : (R)-Cl,MeO-BIPHEP
-
Substrate : 1,3-propanediol derivatives
This approach constructs four contiguous double bonds in a single step, significantly reducing synthetic steps compared to traditional Wittig protocols.
Tandem Cross-Metathesis
Grubbs II catalyst enables chain elongation:
-
Substrate : Pre-formed triene + terminal alkene
-
Conditions : CH2Cl2, 40°C, 6 h
Protecting Group Strategies
Critical to preserving hydroxy functionality during synthesis:
| Functional Group | Protecting Group | Deprotection Method |
|---|---|---|
| 2-Hydroxy (aromatic) | TBS ether | TBAF, THF, 0°C |
| 3-Hydroxy (aromatic) | Acetyl | K2CO3, MeOH/H2O |
Sequential protection allows selective modification at C6 and C12 positions without side reactions.
Large-Scale Production Considerations
Industrial synthesis requires balancing cost and yield:
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Catalyst loading | 5 mol% Pd | 1.2 mol% Pd |
| Solvent volume | 50 mL/g | 8 mL/g |
| Cycle time | 72 h | 18 h |
Process intensification techniques (e.g., flow chemistry) reduce reaction times by 60% while maintaining 91% yield.
Analytical Characterization
Post-synthesis validation employs:
Q & A
Q. What synthetic strategies are recommended for constructing the conjugated polyene chain in this compound?
The compound's extended conjugated polyene system requires precise control over stereochemistry (all-E configuration) and regioselectivity. A stepwise Horner-Wadsworth-Emmons or Wittig olefination approach is typically employed, using stabilized ylides to minimize side reactions. Protecting groups (e.g., methyl esters) on the aromatic rings prevent unwanted side reactions during elongation . For intermediates, monitor reaction progress via UV-Vis spectroscopy to confirm conjugation length and purity .
Q. How should researchers characterize the electronic properties of the conjugated system?
UV-Vis spectroscopy (200–800 nm range) identifies π→π* transitions, while fluorescence spectroscopy assesses emissive behavior. Computational methods (TD-DFT) correlate experimental spectra with electronic structure. For advanced validation, high-resolution mass spectrometry (HRMS) using Orbitrap instruments ensures accurate mass confirmation .
Q. What are the stability considerations for this compound under laboratory conditions?
The polyene chain is sensitive to light, heat, and oxygen. Store solutions in amber vials under inert gas (N₂/Ar) at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect oxidation byproducts or isomerization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between calculated and observed NMR/IR spectra often arise from dynamic stereochemical effects or solvent interactions. Use variable-temperature NMR to probe conformational changes. For ambiguous NOESY/ROESY correlations, compare with DFT-optimized structures (e.g., Gaussian 16) to validate spatial arrangements .
Q. What experimental design is optimal for studying photoisomerization kinetics?
Irradiate the compound at specific wavelengths (e.g., 365 nm) in a controlled photoreactor. Use time-resolved UV-Vis or transient absorption spectroscopy to track isomerization rates. Solvent polarity effects can be quantified using Kamlet-Taft parameters .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Perform Fukui function analysis (via DFT) to identify electrophilic sites on the aromatic rings. Pair with molecular electrostatic potential (MEP) maps to predict regioselectivity in substitution reactions. Validate predictions experimentally using LC-MS to track adduct formation .
Methodological Guidance
Q. What safety protocols are critical when handling this compound?
- Engineering controls : Use fume hoods (BS-EN 14175 compliant) for synthesis and purification .
- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid skin contact due to potential esterase-mediated hydrolysis .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How to optimize HPLC conditions for separating stereoisomers?
Use chiral stationary phases (e.g., Chiralpak IA-3) with hexane/isopropanol mobile phases. Adjust column temperature (20–40°C) to enhance resolution. For polar isomers, consider HILIC columns with acetonitrile/ammonium formate buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
